Zikv-IN-3 (5a) Exhibits >2-Fold Superior ZIKV NS5 MTase Inhibition Compared to Direct Analogue ZIKV-IN-2 (3a)
Zikv-IN-3 (compound 5a) demonstrates a 2.12-fold higher potency in inhibiting ZIKV NS5 methyltransferase (MTase) enzymatic activity compared to its direct structural analogue ZIKV-IN-2 (compound 3a). The IC50 of Zikv-IN-3 is 18.34 μM, whereas ZIKV-IN-2 exhibits an IC50 of 38.86 μM in the same MTase assay [1]. This quantitative difference in target engagement is directly attributable to the distinct chemical modifications at the C19 position of the dehydroandrographolide scaffold [2].
| Evidence Dimension | ZIKV NS5 MTase Inhibition (IC50) |
|---|---|
| Target Compound Data | 18.34 μM |
| Comparator Or Baseline | ZIKV-IN-2 (compound 3a): 38.86 μM |
| Quantified Difference | 2.12-fold lower IC50 |
| Conditions | In vitro enzymatic assay using purified ZIKV NS5 MTase |
Why This Matters
A >2-fold difference in target engagement potency ensures that Zikv-IN-3 provides a more robust signal for mechanistic studies of NS5 MTase function and is a more stringent reference compound for high-throughput screening (HTS) assay development.
- [1] Qian W, et al. Discovery of dehydroandrographolide derivatives with C19 hindered ether as potent anti-ZIKV agents with inhibitory activities to MTase of ZIKV NS5. Eur J Med Chem. 2022;243:114710. View Source
- [2] Qian W, et al. Discovery of dehydroandrographolide derivatives with C19 hindered ether as potent anti-ZIKV agents with inhibitory activities to MTase of ZIKV NS5. Eur J Med Chem. 2022;243:114710. View Source
